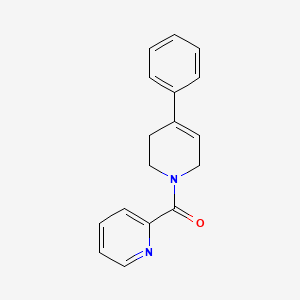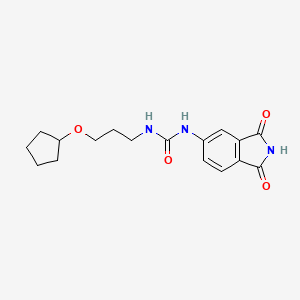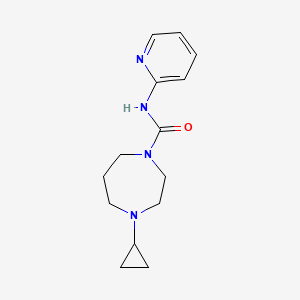
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has shown potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.
Mécanisme D'action
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status affects the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been shown to have a low toxicity profile, with few side effects reported in preclinical studies. One limitation of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. Another limitation is the potential for off-target effects, which may affect the expression of non-cancer-related genes.
Orientations Futures
Future research on N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could focus on its potential as a combination therapy with other anticancer agents. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could also be studied for its effects on the immune system, as HDAC inhibitors have been shown to modulate immune responses. Further studies could also investigate the potential of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is a promising anticancer agent that works by inhibiting HDAC enzymes. Its specificity and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use, the potential for combination therapies and its effects on the immune system make it an exciting area of study for future research.
Méthodes De Synthèse
The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide involves the reaction of 4-methylsulfonylphenylhydrazine with 3-phenylpyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. The final product is obtained by recrystallization from ethyl acetate. The yield of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is approximately 50%.
Applications De Recherche Scientifique
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, lung cancer, and prostate cancer. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been found to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)17-9-7-16(8-10-17)20-18(22)19(23)21-12-11-15(13-21)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUDDCDZQPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)

![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
